molecular formula C21H21N3O3S B6469163 2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-1,8-naphthyridine CAS No. 2640944-48-3

2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B6469163
CAS No.: 2640944-48-3
M. Wt: 395.5 g/mol
InChI Key: MBFHVHZRQRTFGQ-UHFFFAOYSA-N
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Description

The compound 2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-1,8-naphthyridine features a 1,8-naphthyridine core substituted at position 2 with a piperidin-4-yl group, which is further modified by a 2,3-dihydrobenzofuran-5-sulfonyl moiety. This structural combination is distinct from classical 1,8-naphthyridine derivatives, which often bear amino, fluoro, or carboxamide substituents for therapeutic applications .

Properties

IUPAC Name

2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-28(26,18-4-6-20-17(14-18)9-13-27-20)24-11-7-15(8-12-24)19-5-3-16-2-1-10-22-21(16)23-19/h1-6,10,14-15H,7-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFHVHZRQRTFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)S(=O)(=O)C4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedlander Condensation in Aqueous Media

The 1,8-naphthyridine core is typically synthesized via the Friedlander reaction, which condenses 2-aminonicotinaldehyde with active methylene carbonyl compounds. A groundbreaking method developed by researchers employs choline hydroxide (ChOH) as a biocompatible ionic liquid catalyst in water, achieving yields exceeding 95%.

Reaction Conditions

  • Catalyst: Choline hydroxide (10 mol%)

  • Solvent: Water

  • Temperature: 80°C, 6–8 hours

  • Substrates: 2-Aminonicotinaldehyde + cyclopentanone/cyclohexanone

This method eliminates organic solvents and metal catalysts, aligning with green chemistry principles. Density functional theory (DFT) studies confirm that ChOH facilitates hydrogen bonding with reactants, lowering activation energy by 20.6 kcal/mol compared to traditional bases like NaOH.

Functionalization at Position 2 of 1,8-Naphthyridine

Introduction of Piperidin-4-yl Group

The piperidin-4-yl group is introduced via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling. A two-step protocol involving bromination followed by Buchwald-Hartwig amination is widely used:

  • Bromination:

    • Reagent: N-Bromosuccinimide (NBS)

    • Conditions: DMF, 0°C → RT, 12 hours (Yield: 85–90%)

  • Amination:

    • Catalyst: Pd(OAc)₂/Xantphos

    • Base: Cs₂CO₃

    • Solvent: Toluene, 110°C, 24 hours (Yield: 70–75%)

Alternative methods utilize CuI-catalyzed alkynylation, as demonstrated in the synthesis of analogous naphthyridine derivatives.

Sulfonation of Piperidine with 2,3-Dihydrobenzofuran-5-sulfonyl Chloride

Sulfonylation Reaction

The piperidine nitrogen is sulfonated using 2,3-dihydrobenzofuran-5-sulfonyl chloride under mild conditions:

Procedure

  • Reagents: Sulfonyl chloride (1.2 eq), Et₃N (2 eq)

  • Solvent: Dichloromethane (DCM), 0°C → RT, 6 hours

  • Yield: 80–85%

The reaction proceeds via a classical two-step mechanism: (1) deprotonation of piperidine by Et₃N and (2) nucleophilic attack on the sulfonyl chloride.

Alternative Synthetic Routes

Niementowski Reaction for Naphthyridine-Piperidine Hybrids

A modified Niementowski reaction condenses anthranilic acid derivatives with piperidin-4-one under phosphorus oxychloride, forming tetrahydrobenzo[b][1,naphthyridines. While this method primarily yields 1,6-naphthyridines, optimizing substituents (e.g., electron-withdrawing groups at C-8) enables selective 1,8-naphthyridine formation.

Key Modification

  • Electron-deficient substituents (e.g., nitro or cyano groups) enhance cyclization regioselectivity toward 1,8-naphthyridine.

Optimization and Scale-Up Challenges

Solvent and Catalytic System Optimization

ParameterFriedlander MethodNiementowski Method
Solvent WaterPOCl₃
Catalyst ChOHNone
Reaction Time 6–8 h4 h
Yield >95%68–92%

The aqueous Friedlander method outperforms traditional approaches in yield and sustainability but requires precise control of pH and temperature to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-1,8-naphthyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs of 1,8-naphthyridine derivatives and their biological activities:

Compound Name Substituents Biological Activity Key References
Target Compound 2-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl] Hypothesized: Potential anti-inflammatory, CNS modulation (based on structural analogs)
2-(Indazol-5-yl)-6-(piperidin-4-yl)-1,7-naphthyridine Piperidin-4-yl, indazol-5-yl Modulates RNA splicing; anti-proliferative (cancer)
9-Substituted N,N-dialkyl-5-(alkylamino)[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides Triazolo-naphthyridine core, carboxamide Anti-aggressive, anti-inflammatory
7-Amino-2-(4-carbethoxypiperazin-1-yl)-4-phenyl-1,8-naphthyridine Piperazinyl, phenyl Anti-tubercular (Mycobacterium tuberculosis)
Fluorinated 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acids Fluoro, carboxylic acid Antibacterial (fluoroquinolone-like activity)
2-Cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine Cyclopropyl, pyrazolyl Synthetic intermediate; unexplored bioactivity
Key Observations:

Piperidine/Piperazine Substitutions: The target compound’s piperidin-4-yl group is shared with anti-tubercular and anti-inflammatory analogs.

Sulfonyl vs. Fluoro/Carboxylic Acid: Fluorinated derivatives (e.g., fluoroquinolone analogs) prioritize bacterial DNA gyrase inhibition, while sulfonyl groups may favor kinase or protease modulation due to their electrophilic nature .

Anti-Proliferative Activity : The indazol-5-yl analog in demonstrates RNA splicing modulation, suggesting the target compound’s sulfonyl-piperidine group could be engineered for similar applications with improved specificity .

Physicochemical Properties

  • Metabolic Stability : Sulfonyl groups resist oxidative metabolism better than ester or amine substituents, as seen in anti-tubercular analogs .

Biological Activity

The compound 2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, supported by relevant data tables and research findings.

Structural Overview

The compound features a naphthyridine core linked to a piperidine ring through a sulfonyl-substituted benzofuran moiety. Its molecular formula is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S with a molecular weight of approximately 378.5 g/mol. The structural complexity suggests various potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₈H₂₂N₄O₃S
Molecular Weight378.5 g/mol
Melting PointNot determined
SolubilityModerate in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the benzofuran sulfonyl derivative.
  • Coupling with the piperidine moiety.
  • Cyclization to form the naphthyridine structure.

Catalysts such as palladium are often used to facilitate carbon-carbon bond formation during synthesis.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For example, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in tumor cells. In vitro studies using MTT assays have shown promising results against human pancreatic and gastric cancer cell lines.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Preliminary tests have indicated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes relevant to disease processes. For instance, studies have shown that it can act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory responses. This activity is particularly relevant for developing anti-inflammatory medications .

Case Studies

Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of naphthyridine were tested for their antitumor efficacy against various cancer cell lines. The results indicated that compounds with similar structural motifs showed IC50 values in the micromolar range, suggesting significant potential for further development as anticancer agents.

Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of benzofuran derivatives demonstrated that these compounds exhibited selective antibacterial activity. The results highlighted the importance of the sulfonyl group in enhancing antimicrobial efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-1,8-naphthyridine?

  • Methodological Answer : The synthesis typically involves coupling 2,3-dihydro-1-benzofuran-5-sulfonyl chloride (a key precursor) with a piperidine-containing 1,8-naphthyridine intermediate. Sulfonylation reactions under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane) are critical for forming the sulfonamide bond . For the 1,8-naphthyridine core, cyclization of aminopyridine derivatives via microwave-assisted or reflux conditions has been reported to improve yield and purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) is indispensable for structural confirmation, particularly to resolve signals from the benzofuran, piperidine, and naphthyridine moieties. High-Performance Liquid Chromatography (HPLC) with buffered mobile phases (e.g., sodium acetate/1-octanesulfonate at pH 4.6) ensures purity assessment, as outlined in pharmacopeial methods . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. What are the primary biological targets or activities associated with this compound?

  • Methodological Answer : 1,8-Naphthyridine derivatives are frequently studied for DNA-binding properties, enzyme inhibition (e.g., kinases), or antimicrobial activity. For example, structurally similar compounds exhibit intercalation with DNA, validated via UV-Vis titration and molecular docking studies . Target prioritization should begin with in silico screening (e.g., molecular docking against Protein Data Bank targets) followed by in vitro assays like fluorescence quenching or enzyme inhibition kinetics.

Advanced Research Questions

Q. How can researchers resolve contradictory data in synthetic yields across different studies?

  • Methodological Answer : Discrepancies in yields often arise from variations in reaction conditions (e.g., solvent purity, temperature control, or catalyst loading). For instance, microwave-assisted synthesis (40–100°C, 300–600 W) can enhance reaction efficiency compared to traditional reflux . Systematic optimization using Design of Experiments (DoE) methodologies (e.g., response surface modeling) helps identify critical parameters. Contradictions in purification outcomes may require revisiting chromatographic conditions, such as adjusting buffer pH or gradient elution in HPLC .

Q. What strategies are recommended for analyzing conflicting biological activity data in structurally analogous compounds?

  • Methodological Answer : Contradictory activity results may stem from differences in assay protocols (e.g., cell line variability, incubation time, or compound solubility). Researchers should:

  • Validate purity (>95% by HPLC) to exclude confounding impurities .
  • Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Cross-reference with computational models (e.g., QSAR or molecular dynamics simulations) to identify structural determinants of activity .
  • Investigate off-target effects via proteome-wide profiling or CRISPR screening.

Q. How can the stereochemical configuration of the piperidine moiety impact the compound’s activity?

  • Methodological Answer : Piperidine conformation influences binding to chiral targets (e.g., G-protein-coupled receptors). To assess stereochemical effects:

  • Synthesize enantiomers via chiral resolution (e.g., using chiral HPLC columns with ammonium acetate buffer at pH 6.5) .
  • Compare activity using enantioselective assays (e.g., SPR binding kinetics).
  • Perform X-ray crystallography or NOESY NMR to correlate spatial arrangement with biological outcomes .

Q. What advanced computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer : Use in silico tools like:

  • ADMET Predictor : Estimates absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hERG inhibition).
  • Molecular Dynamics (MD) Simulations : Models membrane penetration (e.g., blood-brain barrier) based on logP and polar surface area .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and degradation pathways.

Data Interpretation and Experimental Design

Q. How should researchers design experiments to validate hypothesized mechanisms of action?

  • Methodological Answer : A tiered approach is recommended:

In Silico : Molecular docking against proposed targets (e.g., DNA topoisomerases) and pathway analysis using KEGG/GO databases.

In Vitro : Competitive binding assays (e.g., fluorescence anisotropy for DNA intercalation) .

In Vivo : Pharmacokinetic profiling (plasma half-life, bioavailability) in rodent models, with dose-response studies to establish therapeutic index.

  • Always include positive/negative controls (e.g., doxorubicin for DNA-binding studies) and statistical validation (e.g., ANOVA with post-hoc tests) .

Q. What methodologies address challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer : Key considerations include:

  • Reaction Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation) to improve safety and yield .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) or membrane-based separation technologies .
  • Quality Control : Implement Process Analytical Technology (PAT) tools (e.g., in-line FTIR) for real-time monitoring .

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